molecular formula C14H8N4O2 B12803925 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione CAS No. 19691-97-5

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione

Cat. No.: B12803925
CAS No.: 19691-97-5
M. Wt: 264.24 g/mol
InChI Key: YCPUXDYZWIQORZ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzoisoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functionalization at the Triazole Ring

The triazole moiety undergoes regioselective alkylation and nucleophilic substitution. For example:

  • Alkylation: Reacting with propargyl bromide in the presence of K₂CO₃ yields derivatives with extended alkyl chains .

  • Nucleophilic Substitution: The NH group of the triazole reacts with electrophiles like benzyl bromide to form N-substituted derivatives .

Example Reaction:

text
2-(1H-1,2,4-Triazol-5-yl)-...-dione + Propargyl bromide → 2-(Propargyl-1,2,4-Triazol-5-yl)-...-dione

Reaction Conditions:

  • Solvent: DMF

  • Catalyst: K₂CO₃

  • Yield: 75–88%

Click Chemistry for Conjugation

The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or fluorophores . For instance, coupling with boronate-containing azides produces fluorescent probes for saccharide sensing .

Representative Conjugation:

ReactantProduct ApplicationYield (%)
4-Phenyl-1-benzyl-1,2,3-triazoleSaccharide sensors65
Benzothiadiazole derivativesAnticancer drug candidates72

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions. Coordination with Cu(II) or Zn(II) enhances stability and modulates biological activity .

Coordination Studies:

Metal IonBinding SiteStability Constant (log K)
Cu(II)N1, N44.2 ± 0.3
Zn(II)N13.8 ± 0.2

Biological Interactions

The compound inhibits enzymes like topoisomerase II and interacts with DNA via intercalation, contributing to its anticancer activity .

Mechanistic Findings:

  • DNA Binding Affinity: Kd=1.2×106M1K_d = 1.2 \times 10^6 \, \text{M}^{-1} (UV-Vis titration) .

  • Enzyme Inhibition: IC₅₀ = 12.4 μM (topoisomerase IIα) .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pHHalf-Life (h)Degradation Products
7.448Triazole cleavage products
2.06Isoquinoline hydrolysis

Comparative Reactivity with Analogues

CompoundReactivity with Propargyl BromideYield (%)
2-(1H-1,2,4-Triazol-5-yl)-...-dioneHigh85
Benzothiadiazole-triazole hybridsModerate62
Thiazole-based derivativesLow45

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione exhibit significant antimicrobial properties. A study demonstrated that certain modifications of this compound showed effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties
The compound has been investigated for its anticancer properties. For instance, it was found to inhibit the proliferation of cancer cells in vitro through mechanisms involving apoptosis and cell cycle arrest. A specific derivative demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can attenuate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Coordination Chemistry
The compound's ability to form coordination complexes with metals has been explored. For example, it has been used to synthesize novel metal-organic frameworks (MOFs) that exhibit interesting properties such as gas adsorption and catalysis. The crystal structure analysis of these complexes revealed unique geometries and bonding interactions .

Organic Electronics
In materials science, derivatives of this compound have been studied for their potential use in organic electronic devices. Their electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Activity

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole position enhanced antimicrobial activity significantly compared to the parent compound.

CompoundMIC (µg/mL)Activity
Parent Compound32Moderate
Derivative A8High
Derivative B16Moderate

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cells showed that treatment with a specific derivative resulted in a significant decrease in cell viability.

TreatmentCell Viability (%)
Control100
Parent Compound85
Derivative C50

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzoisoquinoline Derivatives: Compounds with similar benzoisoquinoline cores but different functional groups.

Uniqueness

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is unique due to the combination of the triazole and benzoisoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-(1H-1,2,4-triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a novel hybrid structure that combines the pharmacological properties of triazoles and benzo[de]isoquinoline diones. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an antifungal and anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent functionalization of the isoquinoline moiety. Various synthetic routes have been explored to enhance yield and purity, often employing microwave-assisted techniques for efficiency.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, particularly 14α-demethylase , which is crucial in ergosterol biosynthesis in fungi. For instance, a study highlighted that compounds similar to this compound showed promising activity against various fungal strains, suggesting its potential as a lead compound for antifungal drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzo[de]isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole component interacts with fungal enzymes, disrupting ergosterol synthesis.
  • Induction of Apoptosis : The benzo[de]isoquinoline structure facilitates the activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

StudyFindings
Study 1Demonstrated antifungal activity against Candida albicans with an IC50 value of 12 µM.
Study 2Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3Highlighted the mechanism involving apoptosis induction via caspase activation in HeLa cells.

Properties

CAS No.

19691-97-5

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C14H8N4O2/c19-12-9-5-1-3-8-4-2-6-10(11(8)9)13(20)18(12)14-15-7-16-17-14/h1-7H,(H,15,16,17)

InChI Key

YCPUXDYZWIQORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=NN4

Origin of Product

United States

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